D-alanyl-D-alanine

Catalog No.
S1898875
CAS No.
923-16-0
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-alanyl-D-alanine

CAS Number

923-16-0

Product Name

D-alanyl-D-alanine

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1

InChI Key

DEFJQIDDEAULHB-QWWZWVQMSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Synonyms

Ala-Ala, alanyl-D-alanine, alanylalanine, alanylalanine, (D)-isomer, alanylalanine, (D-Ala)-(L-Ala)-isomer, alanylalanine, (L)-isomer, alanylalanine, (L-Ala)-(D-Ala)-isomer, alanylalanine, (L-Ala)-(DL-Ala)-isomer, D-Ala-D-Ala, D-alanine, D-alanyl-, D-alanine, L-alanyl-, D-alanyl-D-alanine, D-alanyl-L-alanine, D-alanylalanine, di-L-alanine, dialanine, dialanine, D,D-, H-Ala-Ala-OH, H-D-Ala-D-Ala-OH, L-alanine, D-alanyl-, L-alanyl-D-alanine, L-alanyl-L-alanine, N-D-alanyl-L-alanine, N-L-alanyl-D-alanine, NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)N

D-alanyl-D-alanine (D-Ala-D-Ala) is a small dipeptide, meaning it consists of two D-amino acids linked together. While uncommon in nature, D-Ala-D-Ala plays a crucial role in the cell wall synthesis of many bacteria []. Here's a breakdown of its scientific research applications:

Understanding Bacterial Cell Wall Structure and Function

The bacterial cell wall is a rigid structure essential for maintaining cell shape and protecting the bacteria from its environment. D-Ala-D-Ala is a key component of the peptidoglycan layer, a major structural element of the cell wall []. Research on D-Ala-D-Ala helps scientists understand how bacteria build and maintain their cell walls, providing insights into their overall physiology and potential vulnerabilities.

Antibiotic Development and Resistance

Many antibiotics, such as vancomycin, target the peptidoglycan synthesis pathway in bacteria. D-Ala-D-Ala is a specific recognition site for some antibiotics, allowing them to bind and disrupt cell wall formation []. Studying the interaction between D-Ala-D-Ala and antibiotics aids in developing new and more effective antibiotics to combat bacterial infections.

  • D-Ala-D-Ala is a dipeptide, meaning it consists of two amino acids – D-alanine linked to another D-alanine [].
  • Importantly, both alanine units have the D-stereochemistry, which is uncommon in nature as most proteins utilize L-amino acids [].
  • This dipeptide is a fundamental building block of peptidoglycan, a major component of the cell wall in gram-positive bacteria [].

Molecular Structure Analysis

  • D-Ala-D-Ala has a simple structure with a backbone of alternating carbon and nitrogen atoms.
  • Each D-alanine unit has an amino group (NH2), a carboxyl group (COOH), and a methyl side chain (CH3) attached to its central carbon atom [].
  • The key feature is the amide bond linking the alpha-amino group of one D-alanine to the alpha-carboxyl group of the other, forming the dipeptide structure [].

Chemical Reactions Analysis

  • Synthesis: D-Ala-D-Ala is produced by the enzyme D-alanine-D-alanine ligase in bacteria. This enzyme catalyzes the following reaction:
    • ATP + 2 D-alanine → ADP + Pi + D-Ala-D-Ala []. (Eqn. 1)
    • Here, ATP (adenosine triphosphate) provides the energy for the reaction, and Pi represents inorganic phosphate.
  • Decomposition: The breakdown of D-Ala-D-Ala likely occurs through hydrolysis by enzymes called D-alanyl-D-alanine peptidases, but specific details require further research.

Physical And Chemical Properties Analysis

  • Data on the specific melting point, boiling point, and solubility of D-Ala-D-Ala is limited due to its biological nature.
  • However, as a small peptide, it is expected to be soluble in water and have a relatively high melting point.
  • D-Ala-D-Ala is likely stable under physiological conditions (around body temperature and pH) but might degrade under extreme temperatures or harsh chemical environments.
  • D-Ala-D-Ala plays a crucial role in the structural integrity of the bacterial cell wall.
  • Peptidoglycan, of which D-Ala-D-Ala is a component, forms a mesh-like structure that provides strength and shape to the bacterial cell [].
  • The terminal D-Ala-D-Ala residues on peptidoglycan strands serve as a recognition site for certain antibiotics, such as vancomycin, which bind and disrupt cell wall synthesis, leading to bacterial death [].
  • D-Ala-D-Ala itself is not considered highly toxic or hazardous.
  • However, its role in bacterial cell wall integrity makes it an essential target for antibiotic development.
  • Excessive exposure to antibiotics that target D-Ala-D-Ala can contribute to the development of antibiotic resistance in bacteria.

Physical Description

Solid

XLogP3

-3.3

UNII

1BVK9QMW8G

Sequence

AA

Other CAS

923-16-0

Wikipedia

D-alanyl-D-alanine

Dates

Modify: 2023-08-16

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